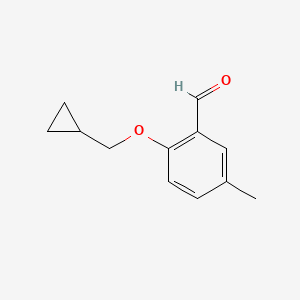

![molecular formula C12H17BrN2 B1395094 1-[2-(3-Bromo-phenyl)-ethyl]-piperazine CAS No. 1220039-58-6](/img/structure/B1395094.png)

1-[2-(3-Bromo-phenyl)-ethyl]-piperazine

概要

説明

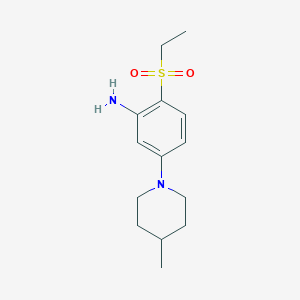

The compound “1-[2-(3-Bromo-phenyl)-ethyl]-piperazine” is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “1-[2-(3-Bromo-phenyl)-ethyl]-” part of the molecule suggests that it has a brominated phenyl group (a benzene ring with a bromine atom) attached to one of the nitrogen atoms of the piperazine ring via an ethyl group (a two-carbon chain).

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate brominated phenyl-ethyl halide with piperazine . This is a type of nucleophilic substitution reaction, where the piperazine acts as a nucleophile and attacks the electrophilic carbon in the halide .Molecular Structure Analysis

The molecule contains a piperazine ring, which is a saturated cyclic structure, and a phenyl ring, which is an aromatic structure . The presence of the bromine atom on the phenyl ring would make that part of the molecule relatively heavy and polar .Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions. For example, they can act as bases, forming salts with acids . They can also undergo electrophilic substitution reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Piperazine derivatives are generally solid at room temperature . The presence of the bromine atom would likely make the compound relatively dense and could also affect its melting and boiling points .科学的研究の応用

Alpha-Adrenoceptor Blocker Applications

IP/66, a piperazine derivative similar to 1-[2-(3-Bromo-phenyl)-ethyl]-piperazine, has been identified as an alpha-adrenoceptor blocking drug. It exhibits selective blocking activity in postjunctional compared to prejunctional alpha-adrenergic responses. This compound also inhibits motor responses in prostatic and urethral tissues, suggesting potential applications in treating lower urinary tract dysfunctions without significant hypotensive effects (Manzini et al., 1991).

Analgesic and Anti-inflammatory Properties

Some piperazine derivatives have shown promising analgesic and anti-inflammatory properties. For example, compound 45, identified as antrafenine, displayed marked analgesic activity with a long duration of action and excellent tolerance in pharmacological and toxicological studies, as well as in clinical trials (Manoury et al., 1979).

Anticonvulsant Activity

Pyrrolidine-2,5-dione derivatives, featuring a piperazine moiety, have been investigated for their potential anticonvulsant effects. Some compounds in this series displayed a protective index more beneficial than well-known antiepileptic drugs, indicating a plausible mechanism of action involving sodium and L-type calcium channels (Rybka et al., 2017).

Antidiabetic Effects

Piperazine derivatives have also been identified as new antidiabetic compounds. For instance, 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine, known as PMS 812, was found to be a highly potent antidiabetic agent in a rat model of diabetes, mediated by an important increase in insulin secretion (Le Bihan et al., 1999).

作用機序

Target of Action

It’s known that brominated compounds often undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile (in this case, the bromine atom) forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

Mode of Action

The compound interacts with its targets through a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism is common in electrophilic aromatic substitution reactions .

Biochemical Pathways

The compound likely affects pathways involving electrophilic aromatic substitution reactions . These reactions can lead to the formation of new compounds with different properties, potentially affecting various biochemical pathways.

Result of Action

The compound’s ability to undergo electrophilic aromatic substitution reactions suggests it may alter the structure of target molecules, potentially leading to various molecular and cellular effects .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[2-(3-bromophenyl)ethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c13-12-3-1-2-11(10-12)4-7-15-8-5-14-6-9-15/h1-3,10,14H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGNACVLONLVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501289650 | |

| Record name | 1-[2-(3-Bromophenyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1220039-58-6 | |

| Record name | 1-[2-(3-Bromophenyl)ethyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(3-Bromophenyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395012.png)

![2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid](/img/structure/B1395016.png)

![2-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395017.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1395019.png)

![2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395020.png)

![2-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395029.png)

![2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid](/img/structure/B1395030.png)

![2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395031.png)

![2-[4-(6-Chloro-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1395032.png)